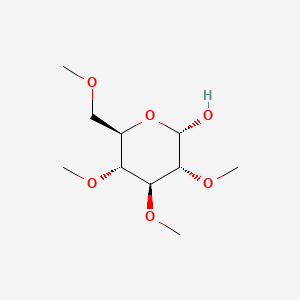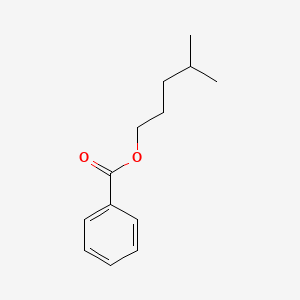
Propanamide, N,N'-1,2-ethanediylbis[3-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is a chemical compound with the molecular formula C8H16N2O2S2 It is characterized by the presence of two propanamide groups connected by an ethanediyl bridge, each bearing a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] typically involves the reaction of ethanediamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethanediamine is reacted with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.
Step 2: The intermediate is then purified and subjected to further reaction to yield the final product, Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiols are the primary products.
Substitution: Various substituted amides and esters can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, N,N’-1,2-ethanediylbis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-]: This compound has similar structural features but contains fluorinated groups, which can significantly alter its properties.
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-2,2-dimethylpropanoic acid]: This compound has additional methyl groups, affecting its reactivity and applications.
Uniqueness
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to form disulfides and thiols makes it particularly valuable in biochemical research and industrial applications.
Eigenschaften
CAS-Nummer |
818-41-7 |
|---|---|
Molekularformel |
C8H16N2O2S2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
3-sulfanyl-N-[2-(3-sulfanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c11-7(1-5-13)9-3-4-10-8(12)2-6-14/h13-14H,1-6H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
BSICYDQQORWGMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(=O)NCCNC(=O)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)

![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)






![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
